1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene
Description
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene (C₁₄H₁₀Br₄) is a polybrominated aromatic compound characterized by a central ethyl group substituted with two bromine atoms and a 4-bromophenyl moiety, with an additional bromine on the adjacent benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for flame retardants or functional materials. The compound’s reactivity is influenced by the presence of three bromine atoms, which act as leaving groups or sites for nucleophilic substitution .
Properties
CAS No. |
5405-28-7 |
|---|---|
Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
1-bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Br4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI Key |
QDTHKFDPVVIAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dibromobenzene followed by further bromination to introduce additional bromine atoms at specific positions on the benzene ring and ethyl group. The reaction conditions often involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
1.2.1 Bromination and Substitution Reactions
The compound’s multiple bromine atoms suggest potential for substitution or elimination reactions. For example:
-
Vicinal dihalide elimination : The 1,2-dibromoethyl group could undergo dehydrohalogenation under basic conditions (e.g., KOtBu in ethanol) to form an alkene. This reaction aligns with classical elimination pathways observed in vicinal dibromides .
-
Electrophilic substitution : The para-bromophenyl rings may undergo further bromination or coupling reactions. For instance, palladium-catalyzed coupling reactions (e.g., Suzuki or Ullmann) could replace bromine atoms with other functional groups, though steric hindrance from the bulky ethyl chain may limit reactivity .
1.2.2 Bromide Exchange Reactions
Bromide atoms on the ethyl chain are susceptible to nucleophilic substitution. Potential reactions include:
-
Hydrolysis : Conversion to hydroxyl groups under acidic or basic conditions.
-
Alkoxide substitution : Replacement with alkoxy groups (e.g., using NaOR in polar aprotic solvents).
-
Fluoride substitution : Use of KF in polar aprotic solvents (e.g., DMF) to replace Br with F .
Analytical Data and Stability
Challenges and Limitations
Scientific Research Applications
Organic Synthesis
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene is utilized as an intermediate in organic synthesis. Its multiple bromine atoms allow for various substitution reactions, making it a valuable building block for synthesizing more complex organic molecules.
Key Reactions:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds.
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are pivotal in forming carbon-carbon bonds.
Pharmaceutical Development
The compound's unique structure makes it a candidate for developing pharmaceutical agents. Brominated compounds are often associated with biological activity, including antimicrobial and anticancer properties.
Case Study:
A study demonstrated that brominated compounds exhibit enhanced activity against certain pathogens due to their ability to disrupt cellular processes. The specific application of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene in drug development is under investigation for its potential as an anticancer agent.
Material Science
In material science, 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be used to create polymers with specific properties. The presence of bromine enhances the thermal stability and flame retardancy of polymeric materials.
Applications Include:
- Flame Retardants : The compound can be incorporated into polymer matrices to impart flame-resistant properties.
- Conductive Polymers : Its structural characteristics allow for modifications that can lead to conductive materials suitable for electronic applications.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Intermediate for reactions |
| Pharmaceuticals | Potential anticancer agents |
| Material Science | Flame retardants, conductive polymers |
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Bromine Substitution : The target compound (C₁₄H₁₀Br₄) has three bromine atoms, distinguishing it from di-bromo analogues (e.g., ). This increases its molecular weight (~495.8 g/mol) and density compared to C₁₄H₁₂Br₂ (~372.0 g/mol).
- Reactivity : Vicinal dibromides (e.g., the ethyl group in the target compound) are prone to elimination or substitution reactions, unlike 1,2-bis(4-bromophenyl)ethane, which lacks reactive C–Br bonds on the ethyl chain .
Reactivity Trends :
- The target compound’s vicinal dibromide moiety enables stereospecific eliminations to form alkenes, a feature absent in mono-brominated analogues.
- Brominated stilbenes (e.g., ) exhibit photoisomerization , while tetrabrominated derivatives (e.g., ) show aggregation-induced emission (AIE) properties.
Physical and Chemical Properties
Notes:
- The target compound’s higher bromine content likely reduces solubility in nonpolar solvents compared to di-bromo analogues.
- Crystallographic data for the target compound is lacking, but its bromo analogue (C₁₄H₁₂Br₂) exhibits a herringbone packing structure .
Biological Activity
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene, with the CAS number 5405-28-7 and the molecular formula , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of brominated compounds that exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The structure of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be represented as follows:
This compound features multiple bromine substituents that are crucial for its biological activity.
Antimicrobial Activity
Research indicates that halogenated compounds, particularly those with multiple bromine atoms, often exhibit significant antimicrobial properties. The antibacterial and antifungal activities of similar compounds have been studied extensively. For instance, derivatives of dibromobenzenes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene | TBD | S. aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | E. coli |
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 3.125 - 100 | C. albicans |
The minimum inhibitory concentration (MIC) values suggest that brominated compounds may significantly inhibit the growth of pathogenic bacteria and fungi.
Cytotoxicity
In vitro studies have demonstrated that certain brominated compounds can induce cytotoxic effects in cancer cell lines. For example, compounds similar to 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene have been tested against various human cancer cell lines, showing varying degrees of cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene | HeLa | TBD | |
| Benzo[b]furan derivative | MCF-7 | 10 | |
| Pyrrole benzamide derivative | A549 | 5 |
The biological activity of halogenated compounds like 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be attributed to several mechanisms:
- Disruption of Membrane Integrity : Brominated compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells.
- Induction of Oxidative Stress : The presence of halogens can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.
Case Studies
Several studies have highlighted the potential applications of brominated compounds in medicinal chemistry:
- Study on Antimicrobial Properties : A study evaluated the antibacterial activity of various dibromobenzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between the number of bromine substituents and increased antibacterial potency .
- Cytotoxicity Assessment : In another study focusing on cancer therapeutics, a series of brominated phenyl derivatives were tested for their cytotoxic effects on different cancer cell lines. The results showed that these compounds could effectively reduce cell viability in a dose-dependent manner .
Q & A
Q. Optimization Tips :
- Control reaction temperature (e.g., 80–100°C for bromination) to minimize side reactions.
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 342.8570 (C₈H₇Br₃) .
- IR Spectroscopy : C-Br stretches at 550–650 cm⁻¹ and aromatic C=C stretches at 1450–1600 cm⁻¹ .
Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key: YOZFZNNDFOOJMQ-OWOJBTEDSA-N for analogous structures) .
Advanced: How does the steric and electronic environment of the brominated ethyl group influence the compound's reactivity in cross-coupling reactions?
Answer:
The 1,2-dibromoethyl group introduces both steric hindrance and electron-withdrawing effects:
- Steric Effects : Bulky substituents slow down oxidative addition in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to stabilize transition states .
- Electronic Effects : Bromine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitutions. However, excessive electron withdrawal may deactivate the aromatic ring toward electrophilic attacks .
Case Study : In Suzuki reactions, the 4-bromophenyl group directs coupling to the para position, but steric hindrance from the ethyl group may require prolonged reaction times (24–48 hrs) .
Advanced: What strategies can resolve contradictions in reported reaction yields when using different palladium catalysts?
Answer:
Discrepancies in yields often arise from catalyst selection and reaction conditions:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ to identify the most efficient system for the substrate.
- Additives : Additives like TBAB (tetrabutylammonium bromide) can improve solubility of brominated intermediates, increasing yields by 10–15% .
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify side products (e.g., debromination) and adjust temperature or stoichiometry .
Example : A study on analogous bromoethylbenzenes showed PdCl₂(dppf) increased yields from 45% to 72% compared to Pd(PPh₃)₄ due to better stability under heating .
Safety: What are the critical safety precautions for handling this compound, especially regarding bromine-related hazards?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect brominated waste separately and neutralize with sodium bicarbonate before disposal by licensed agencies .
- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) .
Note : The compound’s CAS (33458-10-5) is listed in Agfa-Labs’ rare chemicals database, emphasizing specialized handling protocols .
Application: How can this compound serve as a precursor in synthesizing complex polycyclic aromatic systems?
Answer:
- Suzuki Couplings : React with boronic acids to build biaryl structures, useful in OLED materials or pharmaceuticals .
- Elimination Reactions : Dehydrohalogenation of the dibromoethyl group can generate alkenes for Diels-Alder reactions .
- Pharmaceutical Intermediates : Functionalization of the bromophenyl group enables synthesis of kinase inhibitors (e.g., IKK2 inhibitors) or anti-cancer agents .
Example : A 2022 study used a similar bromoethylbenzene to synthesize phenanthridine derivatives via radical cyclization, achieving 65% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
